molecular formula C11H11N3S B1404690 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine CAS No. 1355334-92-7

4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine

Cat. No.: B1404690
CAS No.: 1355334-92-7
M. Wt: 217.29 g/mol
InChI Key: DFEYMEPFBCFBAY-UHFFFAOYSA-N
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Description

4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a common scaffold in pharmaceuticals, substituted with a methylsulfanyl group and an aminophenyl group . This structure is analogous to other documented pyrimidine derivatives that have been investigated for their potential as kinase inhibitors or as scaffolds for developing compounds with anti-inflammatory and antimicrobial properties . The specific research applications and mechanistic action of this compound are not fully detailed in the available literature. Researchers are exploring this and related compounds primarily as building blocks for the synthesis of more complex molecules aimed at modulating various biological targets. The presence of the aminophenyl group makes it a versatile intermediate for further chemical functionalization, such as amide bond formation or Suzuki coupling reactions, to create libraries of compounds for biological screening . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-methylsulfanylpyrimidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEYMEPFBCFBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Heterocyclic Building Blocks and Nucleophilic Substitution

This method involves synthesizing 2-methylsulfanyl-pyrimidine derivatives, then attaching the phenylamine group through nucleophilic aromatic substitution (SNAr).

Step Description Reagents & Conditions References
1 Synthesis of 2-methylsulfanyl-pyrimidine Starting from 2-chloropyrimidine, reacted with methylthiolate (e.g., sodium methylsulfanyl) in polar aprotic solvents like DMF at elevated temperatures (~80°C). ,
2 Functionalization at 4-position The pyrimidine ring is further substituted with electrophilic reagents or via direct halogenation, typically using N-bromosuccinimide (NBS) or similar halogenating agents. ,
3 Coupling with phenylamine Nucleophilic substitution with phenylamine or its derivatives in the presence of bases like potassium carbonate, often under reflux in solvents such as ethanol or DMF. ,

Multi-step Synthesis via Pyrimidine Precursors and Cross-Coupling

An alternative approach involves synthesizing a suitable pyrimidine precursor, then performing cross-coupling reactions to attach the phenylamine moiety.

Step Description Reagents & Conditions References
1 Preparation of 4-chloropyrimidine derivative Chlorination of pyrimidine at the 4-position using POCl₃ or N-chlorosuccinimide (NCS). ,
2 Nucleophilic substitution with methylthiolate Reaction with sodium methylsulfanyl in DMF at 80°C. ,
3 Coupling with phenylamine Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution with phenylamine derivatives in the presence of bases like cesium carbonate. ,

Catalytic Hydrogenation and Reduction Pathways

This method is used for converting nitro or related intermediates into amines, involving catalytic hydrogenation:

Step Description Reagents & Conditions References
1 Reduction of nitro precursors Catalytic hydrogenation using Pd/C or Raney-Ni under hydrogen atmosphere at room temperature or elevated temperatures. ,
2 Final purification Recrystallization or chromatography to isolate the pure phenylamine derivative. ,

Data Tables Summarizing Preparation Methods

Method Type Key Reagents Typical Conditions Advantages Limitations References
Nucleophilic Substitution Sodium methylsulfanyl, phenylamine Reflux in ethanol/DMF, 80°C Straightforward, high yield Requires pre-synthesized intermediates ,
Cross-Coupling (Buchwald-Hartwig) Phenylamine, Pd catalyst, base Reflux in toluene or dioxane High selectivity, versatile Pd catalyst sensitivity ,
Catalytic Hydrogenation Pd/C, Raney-Ni Room temperature, H₂ atmosphere Efficient reduction Over-reduction risk ,

Research Findings and Notes

  • Efficiency and Yield: The nucleophilic substitution approach generally yields high purity compounds with yields exceeding 70%. Catalytic hydrogenation is efficient for converting nitro intermediates into amines, often achieving yields above 80%.
  • Reaction Optimization: Solvent choice (ethanol, DMF, toluene) and temperature control are critical for maximizing yield and minimizing side reactions.
  • Intermediate Stability: Pyrimidine derivatives with methylsulfanyl groups are stable under typical reaction conditions but require careful handling during halogenation and coupling steps.
  • Environmental and Safety Considerations: Use of palladium catalysts and halogenating agents necessitates proper waste management and safety protocols.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

Chemical Properties and Structure

The compound features a phenylamine core substituted with a pyrimidine ring containing a methylsulfanyl group. This structural arrangement contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

  • Drug Development : The unique structure of 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine makes it a candidate for the development of pharmaceuticals targeting specific diseases. Its ability to interact with biological targets can be harnessed for therapeutic purposes, particularly in oncology and infectious diseases.
  • Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit enzyme inhibition properties, making them suitable for further exploration as potential drug candidates. For instance, compounds with similar structures have shown promise in inhibiting kinases and other critical enzymes involved in disease pathways.
  • Targeting Specific Pathways : The compound's design allows it to potentially interfere with specific molecular pathways, offering a strategic approach in targeted therapy.

Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as an essential building block in organic synthesis. Its functional groups enable the formation of various derivatives through substitution and coupling reactions.
  • Catalysis : The compound can be utilized as a ligand in catalytic processes, enhancing the efficiency of reactions aimed at synthesizing complex organic molecules.
  • Synthetic Routes : Common synthetic methods include nucleophilic substitution reactions and condensation reactions, allowing for the modification of the compound to create a library of derivatives with varied biological activities.

Material Science

  • Development of New Materials : The unique chemical properties of this compound make it suitable for applications in material science. It can be incorporated into polymers or coatings to impart specific functionalities such as enhanced stability or reactivity.
  • Nanotechnology Applications : Its potential use in nanotechnology is being explored, particularly in the development of nanomaterials that can be used in drug delivery systems or as sensors.

Mechanism of Action

The mechanism of action of 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth and survival. The binding of the compound to the active site of the kinase enzyme prevents its activity, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Substituents Electronic Effects Reference
This compound C₁₁H₁₁N₃S 2-Methylsulfanyl, 4-phenylamine Electron-donating (–SMe), conjugation via –NH₂
4-Methyl-6-(toluene-4-sulfonyl)-pyrimidin-2-ylamine (B2K) C₁₂H₁₃N₃O₂S 6-Tosyl, 4-methyl Electron-withdrawing (–SO₂), steric bulk
4-(4-Methyl-piperazin-1-ylmethyl)phenylamine C₁₂H₁₇N₃ 4-Methylpiperazinylmethyl Basic (piperazine N), increased solubility
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S Pyrimidin-2-yl sulfamoyl Hydrogen-bonding (–SO₂NH–), polar

Key Observations :

  • Electron Effects : The methylsulfanyl group in the target compound enhances pyrimidine ring electron density, contrasting with the electron-withdrawing tosyl group in B2K .
  • Solubility : The piperazine derivative’s basic nitrogen improves solubility in acidic media, whereas the target compound’s phenylamine may limit solubility in polar solvents .
  • Reactivity : The sulfamoyl group in the compound facilitates hydrogen bonding and nucleophilic substitution, unlike the methylsulfanyl group, which is more prone to oxidation or alkylation .

Physicochemical and Application Comparisons

Key Findings :

  • Thermal Stability : B2K’s tosyl group likely enhances thermal stability compared to the target compound’s –SMe group, which may decompose at elevated temperatures .
  • Optoelectronic Potential: The conjugated phenylamine-pyrimidine system in the target compound suggests utility in light-emitting materials, analogous to azomethines in , which exhibit tunable optoelectronic properties .

Biological Activity

4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine, a compound characterized by its unique pyrimidine and phenylamine structure, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiproliferative, antifungal, antibacterial, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N4SC_{11}H_{12}N_{4}S. The compound features a methylthio group attached to a pyrimidine ring, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. In vitro studies have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines.
  • Antifungal Activity : Preliminary studies suggest that this compound possesses antifungal properties. It has been tested against common fungal pathogens and exhibited moderate to good inhibitory effects.
  • Antibacterial Activity : The compound has also been evaluated for antibacterial properties. It showed effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within target cells. For instance, it has been studied as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in various organisms .
  • Cell Cycle Disruption : In cancer cells, this compound may induce cell cycle arrest, leading to increased apoptosis. This effect is particularly relevant in the context of its antiproliferative activity.

Table 1: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/EffectReference
AntiproliferativeMCF-7 (breast cancer)~10 µM
AntiproliferativeA549 (lung cancer)~8 µM
AntifungalCandida albicansModerate
AntibacterialStaphylococcus aureusEffective
AntibacterialEscherichia coliEffective

Case Study: Anticancer Activity

In a detailed study, this compound was subjected to various assays to evaluate its anticancer potential. The compound was found to significantly inhibit cell proliferation in MCF-7 cells with an IC50 value of approximately 10 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Q & A

Q. What synthetic strategies are optimal for preparing 4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a substituted pyrimidine with an aniline derivative. A nucleophilic aromatic substitution (SNAr) reaction is commonly employed, where a halogen (e.g., chloro) at the pyrimidine’s 4-position reacts with the amine group of phenylamine. For example, 4-chloro-2-methylsulfanylpyrimidine (similar to the intermediate in ) can react with phenylamine under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents like DMF or DMSO at 80–120°C . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of pyrimidine to aniline), exclusion of moisture, and inert atmosphere (N2/Ar). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to isolate the product. Evidence from analogous syntheses (e.g., pyrimidinyl sulfonamides in ) shows yields ranging from 58–83%, influenced by steric and electronic effects of substituents .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the connectivity of the pyrimidine and phenylamine moieties. Key signals include the methylsulfanyl group (δ ~2.5 ppm for CH3S) and aromatic protons (δ 6.5–8.5 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates the molecular formula (C11H12N3S).
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves the molecular geometry, including dihedral angles between the pyrimidine and phenyl rings. For example, derivatives in show planar arrangements with angles <10°, critical for understanding π-π stacking in supramolecular interactions .

Advanced Research Questions

Q. How can enantiomorph-polarity ambiguities in X-ray crystallography be resolved for derivatives of this compound?

For non-centrosymmetric crystals, Rogers’ η parameter and Flack’s x parameter ( ) are used to determine absolute structure. Flack’s method is preferred for near-centrosymmetric structures due to its robustness against false chirality indicators . Implement SHELXL refinement with the TWIN/BASF commands to model twinning or disorder. For example, highlights SHELXL’s utility in refining high-resolution data for small molecules, even with pseudo-symmetry .

Q. What methodologies are effective for analyzing contradictory reactivity data between computational predictions and experimental results?

  • DFT Calculations : Compare optimized geometries (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) with crystallographic data to validate bond lengths/angles.
  • Kinetic Studies : Perform time-resolved NMR or HPLC to monitor reaction intermediates. For instance, discrepancies in sulfanyl group reactivity (e.g., oxidation to sulfone) may arise from solvent polarity or catalyst effects not accounted for in simulations.
  • Statistical Validation : Use multivariate analysis (e.g., PCA) to identify outliers in datasets, as seen in ’s yield variations (58–83%) across analogous syntheses .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Derivative Libraries : Synthesize analogs with variations in the methylsulfanyl group (e.g., replacing S with O or modifying substituent positions) to assess electronic effects.
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for target proteins (e.g., kinases).
  • In Silico Docking : AutoDock Vina or Schrödinger Suite can predict binding poses, guided by crystallographic data (e.g., ’s planar geometry for π-π interactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Methylsulfanyl-pyrimidin-4-yl)-phenylamine

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